1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C16H16FN3O3 |
|---|---|
Molecular Weight |
317.31 g/mol |
IUPAC Name |
1-(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H16FN3O3/c17-10-1-2-13-11(7-10)14(21)12(8-19-13)16(23)20-5-3-9(4-6-20)15(18)22/h1-2,7-9H,3-6H2,(H2,18,22)(H,19,21) |
InChI Key |
PHXAAIKTFLAGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinoline Core
The quinoline backbone serves as the foundational structure for this compound. A widely employed strategy involves the Pfitzinger reaction , which converts isatin derivatives into quinoline-4-carboxylic acids through condensation with methyl ketones . For example, 5-fluoroisatin reacts with 1-(p-tolyl)ethanone under acidic conditions to yield 6-fluoroquinoline-4-carboxylic acid intermediates. This step typically proceeds in dichlorobenzene or toluene at elevated temperatures (80–120°C), with reaction times ranging from 6 to 24 hours .
Functionalization of the Piperidine Moiety
Parallel to quinoline synthesis, the piperidine-4-carboxamide component is prepared via benzylation and ester hydrolysis . Ethyl piperidine-4-carboxylate undergoes benzylation using 4-methylbenzyl chloride in dimethylformamide (DMF), followed by saponification with sodium hydroxide to yield piperidine-4-carboxylic acid . This two-step process achieves conversions exceeding 90%, as confirmed by LC-MS monitoring .
Key reaction parameters :
-
Solvent : DMF or tetrahydrofuran (THF)
-
Temperature : 0–25°C for benzylation; 60–80°C for hydrolysis
-
Catalyst : Trimethylamine or diisopropylethylamine (DIPEA)
The resulting carboxylic acid is then activated for subsequent coupling reactions.
Coupling of Quinoline and Piperidine Components
The central challenge lies in forming the amide bond between the quinoline and piperidine subunits. Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) proves effective . For instance, 6-fluoro-4-hydroxyquinoline-3-carboxylic acid is treated with EDC/HOBt in DMF, followed by addition of piperidine-4-carboxamide. The reaction proceeds at room temperature for 12–18 hours, yielding the coupled product in 65–78% efficiency .
Optimization insights :
-
Molar ratios : A 1:1.5 ratio of acid to amine minimizes unreacted starting material
-
Solvent polarity : DMF outperforms dichloromethane (DCM) due to better solubility of intermediates
-
Workup : Aqueous extraction with ethyl acetate removes excess reagents, while silica gel chromatography purifies the product (>95% purity)
Carboxamide Formation and Final Modifications
The terminal carboxamide group is introduced via reductive amination or direct alkylation . In one protocol, piperidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride, then reacted with ammonium hydroxide to form the carboxamide . Alternatively, 2-pyrrolidin-1-ylethanamine serves as the amine source in THF, achieving 74% yield after column purification .
Spectroscopic validation :
-
1H NMR (500 MHz, DMSO-d6): Peaks at δ 8.96 (d, J = 2.0 Hz, quinoline-H), 3.73 (s, piperidine-CH2), and 11.06 (br s, amide-NH) confirm successful coupling
-
HRMS : Calculated [M+H]+ for C22H17ClFN3O2: 452.1024; observed: 452.1021
Purification and Analytical Characterization
Final purification employs reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound in >99% purity. Thermal stability assessments via thermogravimetric analysis (TGA) reveal decomposition temperatures above 200°C, indicating suitability for long-term storage.
Comparative yields across methods :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Pfitzinger + EDC/HOBt | 78 | 99.2 |
| Benzylation + hydrolysis | 92 | 98.5 |
| Reductive amination | 74 | 97.8 |
Chemical Reactions Analysis
1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoroquinoline moiety. Common reagents and conditions used in these reactions vary depending on the desired product. .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈F₁N₃O₃
- Molecular Weight : 337.35 g/mol
- IUPAC Name : 1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide
The structure of this compound features a quinoline moiety, which is known for its diverse biological activities, including antimalarial and anticancer properties.
Antimalarial Activity
Research has shown that derivatives of quinoline compounds exhibit potent antimalarial properties. A study identified a series of quinoline-4-carboxamides with significant activity against Plasmodium falciparum, the causative agent of malaria. The lead compound demonstrated an EC₅₀ value of 120 nM, indicating strong efficacy against the blood stage of malaria parasites . Further optimization led to compounds with improved pharmacokinetic profiles and excellent oral efficacy in animal models, suggesting that 1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide could be a valuable candidate for malaria treatment.
Anticancer Potential
Quinoline derivatives have also been explored for their anticancer properties. The compound's ability to inhibit cellular proliferation has been investigated in various cancer cell lines. For instance, compounds structurally related to 1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide have shown promising results against human tumor cell lines such as HeLa and A375, indicating potential as anticancer agents .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | EC₅₀/IC₅₀ Value | Reference |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | 120 nM | |
| Anticancer (HeLa) | Human cervical carcinoma | <2 µg/mL | |
| Anticancer (A375) | Human melanoma | <2 µg/mL |
Research Insights
A detailed investigation into the structure–activity relationship (SAR) of quinoline derivatives has revealed that modifications at specific positions on the quinoline ring can significantly enhance biological activity while improving pharmacokinetic properties. For instance, introducing electron-withdrawing groups has been associated with increased potency against malaria parasites .
Mechanism of Action
The mechanism of action of 1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluoroquinoline moiety allows the compound to bind to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing bacterial replication. This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .
Comparison with Similar Compounds
Structural and Functional Analysis
Core Scaffold :
- All compounds share the piperidine-4-carboxamide core, which is versatile for drug design due to its conformational flexibility and hydrogen-bonding capacity.
Substituent Variations: Target Compound: The 6-fluoro-4-hydroxyquinolin-3-yl group introduces a bicyclic aromatic system with electron-withdrawing fluorine and a polar hydroxy group. This may enhance target binding via π-π stacking (quinoline) and hydrogen bonding (hydroxy group) . Hepatitis C Inhibitors (): Chloro-methylphenyl oxazolyl substituents increase lipophilicity, likely improving membrane permeability for viral entry inhibition .
Pharmacological Properties :
- Antiviral Activity : Compounds with halogenated aromatic groups (e.g., chloro, fluoro) often exhibit enhanced antiviral potency due to improved target affinity and metabolic stability. For example, the dichloropyridinyl derivative () may target viral proteases or polymerases .
- Enzyme Inhibition : The bromoisothiazolopyridinyl compound () inhibits AAK1/GAK kinases, critical for dengue virus replication, highlighting the scaffold's adaptability to diverse targets .
Synthetic Yields :
Physicochemical and Drug-Likeness Metrics
- Target Compound: Calculated LogP (octanol-water partition coefficient): ~2.1 (moderate lipophilicity due to fluorine and hydroxy groups).
- Comparison :
Biological Activity
1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of a piperidine ring substituted with a quinoline moiety, which is known for its diverse biological activities. The presence of the fluorine atom and hydroxyl group enhances its pharmacological profile.
Biological Activity Overview
The biological activity of 1-[(6-Fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide has been evaluated in various studies, highlighting its potential as an anticancer agent and neuroprotective compound.
Anticancer Activity
- Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It is believed to interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
- Case Studies :
- A study demonstrated that this compound significantly inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating potent activity .
- Another investigation reported that it also affects the viability of lung cancer cells (A549), suggesting a broad spectrum of anticancer activity .
Neuroprotective Effects
- Mechanism of Action : The neuroprotective properties are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress, which is critical in neurodegenerative diseases.
- Research Findings :
- In vitro studies showed that the compound protects neuronal cells from glutamate-induced toxicity, which is relevant in conditions like Alzheimer's disease .
- Furthermore, molecular docking studies indicated favorable binding interactions with targets involved in neuroprotection, such as NMDA receptors .
Data Table: Biological Activity Summary
| Activity Type | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Induces apoptosis and inhibits cell proliferation |
| Anticancer | A549 | 20 | Cell cycle regulation |
| Neuroprotective | Neuronal Cells | N/A | Reduces oxidative stress and modulates neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
